molecular formula C14H18Cl3NO6 B4043248 N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid

N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid

Cat. No.: B4043248
M. Wt: 402.6 g/mol
InChI Key: SZONIPAXXUAHNM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine; oxalic acid is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of a dimethylamino group attached to an ethanamine backbone, which is further connected to a trichlorophenoxy group through an ethoxy linkage. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethanolamine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and automation can optimize reaction conditions, reduce waste, and improve safety. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Methoxy derivatives and other substituted phenoxy compounds.

Scientific Research Applications

N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichlorophenoxy group is known to interact with hydrophobic pockets, while the dimethylamino group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[2-(2,4-dichlorophenoxy)ethoxy]ethanamine
  • N,N-dimethyl-2-[2-(2,4,6-tribromophenoxy)ethoxy]ethanamine
  • N,N-dimethyl-2-[2-(2,4,6-trifluorophenoxy)ethoxy]ethanamine

Uniqueness

N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine stands out due to the presence of three chlorine atoms on the phenoxy ring, which enhances its hydrophobicity and reactivity. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3NO2.C2H2O4/c1-16(2)3-4-17-5-6-18-12-10(14)7-9(13)8-11(12)15;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZONIPAXXUAHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid

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